Pak4-IN-3
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Overview
Description
Pak4-IN-3 is a small molecule inhibitor specifically designed to target p21-activated kinase 4 (PAK4). PAK4 is a member of the group II PAK family, which plays a crucial role in various cellular processes, including cytoskeletal reorganization, cell motility, survival, and proliferation. Overexpression of PAK4 has been linked to the progression of several cancers, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pak4-IN-3 typically involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing the use of reagents, and ensuring consistent quality control. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Pak4-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce more stable forms of the compound .
Scientific Research Applications
Pak4-IN-3 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit PAK4 activity in various cancer types, including breast, prostate, and pancreatic cancers.
Cell Biology: Researchers use this compound to study the role of PAK4 in cell motility, cytoskeletal dynamics, and cell survival.
Drug Development: this compound serves as a lead compound for developing new therapeutic agents targeting PAK4.
Immunotherapy: this compound is investigated for its potential to enhance the efficacy of immune checkpoint inhibitors in cancer treatment.
Mechanism of Action
Pak4-IN-3 exerts its effects by specifically inhibiting the kinase activity of PAK4. It binds to the ATP-binding site of PAK4, preventing the phosphorylation of downstream substrates. This inhibition disrupts PAK4-mediated signaling pathways involved in cell survival, proliferation, and motility. Key molecular targets and pathways affected by this compound include the MEK-ERK pathway, cytoskeletal reorganization, and cell adhesion dynamics .
Comparison with Similar Compounds
Similar Compounds
KPT-9274: Another PAK4 inhibitor that has shown efficacy in preclinical cancer models.
GL-1196: A bicyclic PAK4 inhibitor discovered through high-throughput screening.
PAK1-3 Inhibitors: Compounds targeting group I PAKs (PAK1-3) share structural similarities with Pak4-IN-3 but have different selectivity profiles.
Uniqueness of this compound
This compound is unique due to its high selectivity for PAK4 over other PAK family members. This selectivity minimizes off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in combination with immune checkpoint inhibitors, highlighting its potential in cancer immunotherapy .
Conclusion
This compound is a potent and selective inhibitor of PAK4 with significant potential in cancer research and therapy. Its unique properties and diverse applications make it a valuable tool for studying PAK4-mediated signaling pathways and developing new therapeutic strategies.
Properties
Molecular Formula |
C21H22ClN7O |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[(2R)-2-amino-3-methylbutyl]-6-chloro-4-(1H-indazol-3-ylamino)quinazoline-2-carboxamide |
InChI |
InChI=1S/C21H22ClN7O/c1-11(2)15(23)10-24-21(30)20-25-16-8-7-12(22)9-14(16)18(27-20)26-19-13-5-3-4-6-17(13)28-29-19/h3-9,11,15H,10,23H2,1-2H3,(H,24,30)(H2,25,26,27,28,29)/t15-/m0/s1 |
InChI Key |
YSTNAGJZHGMFNX-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@H](CNC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=N1)NC3=NNC4=CC=CC=C43)N |
Canonical SMILES |
CC(C)C(CNC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=N1)NC3=NNC4=CC=CC=C43)N |
Origin of Product |
United States |
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